N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide
Description
N-{5-Cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide (CAS: 303147-28-6) is a benzamide derivative characterized by a cyano group at position 5, a 4-methylphenylsulfanyl substituent at position 2 of the benzene ring, and a 2-methylbenzamide moiety. Its molecular formula is C₁₆H₁₄N₂OS, with a molecular weight of 282.36 g/mol .
Properties
IUPAC Name |
N-[5-cyano-2-(4-methylphenyl)sulfanylphenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-15-7-10-18(11-8-15)26-21-12-9-17(14-23)13-20(21)24-22(25)19-6-4-3-5-16(19)2/h3-13H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCRJDFNWHAQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves solvent-free reactions, which are both economical and environmentally friendly. The fusion method, where aryl amines react with ethyl cyanoacetate without a solvent, is widely used due to its efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in various biochemical reactions, while the sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Electron-Withdrawing Groups: The 5-cyano group in the target compound contrasts with the 5-chloro substituent in ’s benzamide. Chloro groups typically enhance lipophilicity and membrane permeability, while cyano groups may improve metabolic stability .
Sulfanyl vs. Sulfonamide Linkages: The 4-methylphenylsulfanyl group in the target compound differs from sulfonamide-linked analogues (e.g., ).
Heterocyclic Modifications : Thiadiazole-containing derivatives () exhibit enhanced antibacterial activity compared to benzamide-only scaffolds, suggesting heterocycles improve target engagement .
Biological Activity
N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide, also known by its CAS number 303147-13-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C22H18N2OS, with a molecular weight of 358.46 g/mol. Key physical properties include:
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 470.2 ± 45.0 °C at 760 mmHg
- LogP : 6.02, indicating high lipophilicity which may influence its bioavailability and distribution in biological systems .
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature compared to other benzamide derivatives. However, related compounds in the benzamide class have shown various pharmacological activities, including:
- Antitumor Effects : Some benzamide derivatives have demonstrated significant antitumor activity through mechanisms such as kinase inhibition and apoptosis induction .
- Enzyme Inhibition : Benzamide derivatives are often evaluated for their ability to inhibit enzymes like tyrosinase and RET kinase, which are relevant in cancer therapy .
Case Studies and Research Findings
- Antitumor Activity : A study on related benzamide compounds indicated that certain derivatives exhibited antitumor effects in clinical settings. In a cohort study, patients receiving benzamide derivatives showed prolonged survival rates, suggesting potential therapeutic benefits .
- Kinase Inhibition : Research has highlighted the efficacy of benzamide derivatives as RET kinase inhibitors. Compounds structurally similar to this compound were synthesized and tested, revealing moderate to high potency against RET kinase, which is implicated in various cancers .
- Tyrosinase Inhibition : Similar compounds have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. The structure of this compound suggests it may also possess such inhibitory properties due to the presence of the sulfanyl group and cyano moiety .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of selected benzamide derivatives compared to this compound:
Q & A
Basic: What are common synthetic routes for synthesizing N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide and its structural analogues?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Sulfanyl group introduction : Reacting a halogenated intermediate (e.g., 5-cyano-2-bromophenyl) with 4-methylthiophenol under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF .
- Amide coupling : Using coupling agents such as ethyl chloroformate or HATU to link the sulfanyl-substituted aromatic amine to 2-methylbenzoyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) .
- Cyano group retention : Ensuring inert atmospheres (N₂/Ar) during reactions to prevent hydrolysis of the cyano moiety .
Basic: What analytical techniques are essential for structural characterization of this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ ~10 ppm for aromatic NH in DMSO-d₆) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., APCI or ESI modes, mass accuracy <5 ppm) .
- X-ray crystallography : Using programs like SHELXL (for refinement) and SHELXS/D (for structure solution) to resolve crystal packing and confirm stereochemistry .
Advanced: How can synthetic yields be optimized for this compound, particularly in scale-up scenarios?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aryl halides with sulfanyl groups .
- Solvent selection : Replacing DCM with THF or acetonitrile to improve solubility of intermediates .
- Temperature control : Lowering reaction temperatures (<0°C) during amide coupling to minimize side reactions like over-alkylation .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Methodological Answer:
Common challenges and solutions:
- Disorder in sulfanyl groups : Apply restraints (e.g., SIMU/DELU in SHELXL) to model dynamic conformations .
- Twinned crystals : Use the TWIN command in SHELXL and validate with R₁ vs. wR₂ metrics .
- High Z′ structures : Employ PLATON symmetry checks to detect missed symmetry elements .
Basic: What in vitro assays are used to evaluate its anticancer activity?
Methodological Answer:
Standard assays include:
- MTT/Proliferation assays : Testing against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify cell death mechanisms .
- Enzyme inhibition : Targeting kinases (e.g., EGFR) or bacterial enzymes (e.g., acps-pptase) via fluorometric assays .
Advanced: How should researchers resolve contradictions in reported biochemical activity data?
Methodological Answer:
Approaches include:
- Assay standardization : Replicate studies under consistent conditions (pH, temperature, cell passage number) .
- Orthogonal validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
- Meta-analysis : Compare structural analogs (e.g., oxadiazole derivatives) to identify substituent-specific activity trends .
Advanced: What computational tools support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Tools and workflows:
- Molecular docking : Use AutoDock Vina or Glide to predict binding modes to targets like bacterial acps-pptase .
- QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with antimicrobial activity .
- MD simulations : GROMACS for assessing stability of ligand-enzyme complexes over 100-ns trajectories .
Advanced: How does the sulfanyl-phenyl moiety influence the compound’s pharmacokinetic properties?
Methodological Answer:
The moiety impacts:
- Lipophilicity : LogP increases (~2.5–3.5), enhancing membrane permeability but requiring formulation tweaks (e.g., PEGylation) .
- Metabolic stability : Susceptibility to CYP450 oxidation (e.g., CYP3A4) can be mitigated by introducing electron-withdrawing groups .
- Plasma protein binding : Predicted via HPLC-derived %PPB values, guiding dose adjustments .
Basic: What safety precautions are recommended during handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Neutralize reaction byproducts (e.g., HCl gas) with 10% NaHCO₃ before disposal .
- Storage : Under N₂ at –20°C to prevent degradation of the sulfanyl group .
Advanced: How can researchers validate the purity of synthesized batches for publication?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
